molecular formula C9H13BrN2O2S B597888 5-bromo-N-butylpyridine-3-sulfonamide CAS No. 1247159-23-4

5-bromo-N-butylpyridine-3-sulfonamide

Cat. No. B597888
CAS RN: 1247159-23-4
M. Wt: 293.179
InChI Key: DSFKLYZIIOSOQV-UHFFFAOYSA-N
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Description

5-bromo-N-butylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

5-bromo-N-butylpyridine-3-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes involved in disease processes. In biochemistry, it has been studied for its role in protein-protein interactions and as a tool for studying protein structure and function. In pharmaceuticals, it has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of 5-bromo-N-butylpyridine-3-sulfonamide involves its ability to inhibit certain enzymes, such as carbonic anhydrase and metalloproteinases. This inhibition leads to a reduction in disease processes such as tumor growth, inflammation, and osteoporosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bone loss in osteoporosis. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-butylpyridine-3-sulfonamide in lab experiments include its ability to inhibit specific enzymes, its potential as a drug candidate, and its ability to cross the blood-brain barrier. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 5-bromo-N-butylpyridine-3-sulfonamide. These include further studies on its potential as a drug candidate, investigations into its mechanism of action, and studies on its safety and toxicity. Additionally, there is potential for the development of new drug delivery systems using this compound, as well as investigations into its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 5-bromo-N-butylpyridine-3-sulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-pyridinesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid.

properties

IUPAC Name

5-bromo-2-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-2-3-4-8-9(15(11,13)14)5-7(10)6-12-8/h5-6H,2-4H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFKLYZIIOSOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(C=N1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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